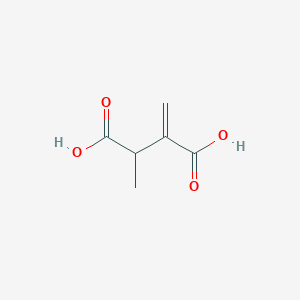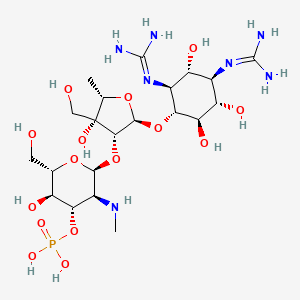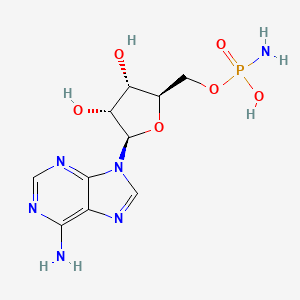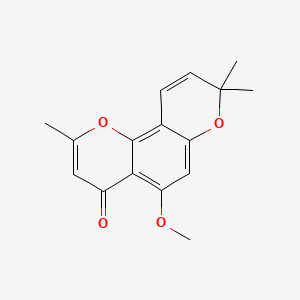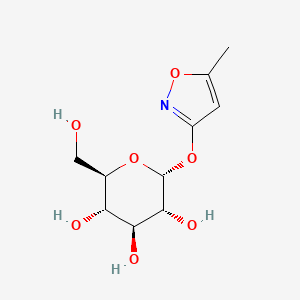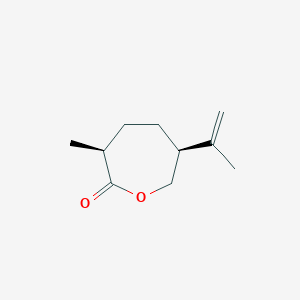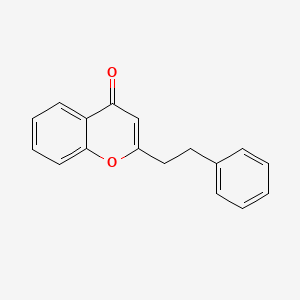
2-(2-Phenylethyl)chromone
Overview
Description
Mechanism of Action
Target of Action
2-(2-Phenylethyl)chromone (PEC) is a naturally occurring phenolic compound that has been found to interact with various targets. One of the primary targets of PEC is SIRT2 , a member of the sirtuin family of proteins . SIRT2 is involved in various cellular processes, including cell cycle regulation and differentiation .
Mode of Action
PEC interacts with its targets through various mechanisms. For instance, it has been found to increase the acetylation level of α-tubulin, indicating that SIRT2, which can deacetylate tubulin, is possibly a target in carcinoma cells . This interaction can lead to changes in cell structure and function, potentially influencing cell growth and division .
Biochemical Pathways
The biosynthesis of PECs is thought to be similar to that of diarylheptanoids, with polyketide synthases (PKSs) playing a vital role . Genes annotated as chalcone synthases and O-methyltransferases may contribute to the biosynthesis of PECs . These enzymes are involved in the formation of the chromone backbone and the addition of the phenylethyl group, respectively .
Result of Action
PEC has been associated with various biological activities. It has been found to exhibit neuroprotective effects, reducing neurotoxicity in certain cell types . In addition, PEC has been associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . These effects are likely the result of PEC’s interaction with its targets and its influence on various cellular pathways.
Action Environment
The action of PEC can be influenced by various environmental factors. For instance, salinity stress has been found to induce the production of PECs in certain plant species . This suggests that environmental stressors can influence the biosynthesis and action of PEC. Additionally, the stability and efficacy of PEC may be affected by factors such as pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
2-(2-Phenylethyl)chromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with phosphodiesterases (PDEs), particularly PDE3A and PDE5A1, which are involved in cellular signaling pathways .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to protect PC12 cells from corticosterone-induced injury, indicating its neuroprotective effects . The compound also affects cell signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by inhibiting PDEs . Furthermore, this compound can modulate gene expression and cellular metabolism, contributing to its anti-inflammatory and antimicrobial activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The compound also inhibits PDEs, leading to increased levels of cAMP and cGMP, which are crucial for cellular signaling . Additionally, this compound’s antioxidant activity involves scavenging free radicals and reducing oxidative damage to biomolecules . These interactions contribute to its neuroprotective, anti-inflammatory, and antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its bioactivity in both in vitro and in vivo studies . Long-term exposure to this compound has demonstrated sustained neuroprotective and anti-inflammatory effects, with minimal degradation observed . These findings suggest that the compound is stable and retains its efficacy over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been reported . The threshold for these effects varies depending on the animal model and the specific study conditions. Overall, this compound demonstrates a favorable safety profile at therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from cinnamoyl-CoA and malonyl-CoA through the action of polyketide synthases (PKSs) . The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s diverse biological activities and its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Studies have shown that this compound can accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it can modulate cellular processes and exert its bioactive effects . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flidersiachromone typically involves the use of high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI/MS) . This method allows for the qualitative and quantitative analysis of flidersiachromones in various agarwood samples . The synthetic route involves the extraction of the compound from agarwood, followed by purification using HPLC/ESI/MS .
Industrial Production Methods
Industrial production of flidersiachromone involves the large-scale extraction of agarwood, followed by the use of advanced chromatographic techniques to isolate and purify the compound . The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Flidersiachromone undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of flidersiachromone include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of flidersiachromone include various oxidized, reduced, and substituted derivatives .
Scientific Research Applications
Flidersiachromone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Flidersiachromone is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other chromones such as:
2-Phenylethylchromone: Similar in structure but with different substituents.
4H-1-Benzopyran-4-one: A basic chromone structure without the phenylethyl group.
These compounds share some similarities with flidersiachromone but differ in their specific chemical and biological properties .
Properties
IUPAC Name |
2-(2-phenylethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZNWFQJBFLELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210818 | |
| Record name | 2-(2-Phenylethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61828-53-3 | |
| Record name | 2-(2-Phenylethyl)chromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61828-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethyl)chromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061828533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Phenylethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


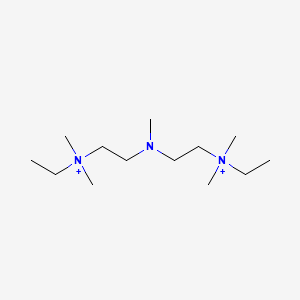

![1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene](/img/structure/B1200816.png)


